molecular formula C22H18ClN3O3 B5706572 N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide

N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide

Cat. No.: B5706572
M. Wt: 407.8 g/mol
InChI Key: LRLHJLWSHHVPQC-UHFFFAOYSA-N
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Description

N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide is a complex organic compound that features a pyridine ring substituted with chlorine, cyano, and dimethyl groups, linked to a phenyl ring through an ether bond, and further connected to a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, starting with the chlorination and cyanation of a dimethylpyridine precursor.

    Ether Formation: The pyridine intermediate is then reacted with a phenol derivative to form the ether linkage.

    Amide Formation: The final step involves the reaction of the ether intermediate with 2-methoxybenzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The primary product would be an amine derivative.

    Substitution: The major products would be the substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.

    Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: It may be used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism by which N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The unique combination of functional groups in N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide provides distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from its analogs.

Properties

IUPAC Name

N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-13-18(12-24)22(25-14(2)20(13)23)29-16-8-6-7-15(11-16)26-21(27)17-9-4-5-10-19(17)28-3/h4-11H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLHJLWSHHVPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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